molecular formula C14H17FN2O2S B2928262 N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396561-11-7

N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2928262
CAS No.: 1396561-11-7
M. Wt: 296.36
InChI Key: LRRKBQOKLBTNHX-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, a fluorophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-halo ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorophenyl halide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazepane ring, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in the treatment of certain diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.

Comparison with Similar Compounds

  • N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-furamide
  • N-(4-chloro-2-fluorophenyl)-N’-[1-(2,5-dimethoxyphenyl)ethyl]urea

Comparison: Compared to similar compounds, N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential for specific interactions with molecular targets.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S/c15-11-3-1-10(2-4-11)5-7-16-14(19)12-9-20-8-6-13(18)17-12/h1-4,12H,5-9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRKBQOKLBTNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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